Superior Molecular Rigidity and Lower Conformational Entropy for Kinase Inhibitor Scaffolds
The core 3-Aminoisoxazolo[4,5-b]pyrazine scaffold confers a unique, rigid bicyclic structure with zero rotatable bonds . This contrasts sharply with more flexible scaffolds like 2-aminopyrazines (the core of VX-970/M6620), which have rotatable bonds that can increase entropic penalty upon target binding [1]. The high degree of pre-organization in the isoxazolo[4,5-b]pyrazine system is hypothesized to enhance binding affinity and selectivity for specific kinases like ATR, as evidenced by its central role in multiple patent families for ATR inhibitors [2].
| Evidence Dimension | Molecular Rigidity (Number of Rotatable Bonds) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | VX-970/M6620 (2-aminopyrazine core): >0 rotatable bonds |
| Quantified Difference | Absolute difference of >0 rotatable bonds; reduced conformational freedom |
| Conditions | In silico molecular property calculation |
Why This Matters
Higher molecular rigidity is a key design principle for kinase inhibitors, as it can translate to improved potency and selectivity by reducing the entropic cost of binding.
- [1] Charrier, J. D., et al. (2019). Rational Design of 5‑(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry. View Source
- [2] Vertex Pharmaceuticals Inc. (2012). Derivatives of isoxazol-5-il-pirazin-2-amina as inhibitors of ATR kinase and polymorphs of the same. Patent No. AR088091A1. View Source
